
Napyradiomycin A2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Napyradiomycin A2 is a natural product found in Streptomyces aculeolatus and Streptomyces with data available.
科学的研究の応用
Antibacterial Activity
Napyradiomycin A2 exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The compound has shown effectiveness against clinical strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
- Minimum Inhibitory Concentrations (MICs) : Studies report MIC values for this compound against MRSA ranging from 3 to 6 µg/mL, indicating strong antibacterial activity compared to other known antibiotics .
- Mechanism of Action : The precise mechanism by which this compound exerts its antibacterial effects is still under investigation. However, its structural characteristics suggest potential interactions with bacterial cell walls or inhibition of protein synthesis .
Cytotoxic Properties
In addition to its antibacterial capabilities, this compound has demonstrated moderate cytotoxicity against various cancer cell lines, including human liver adenocarcinoma (HepG-2).
- IC50 Values : The IC50 values for this compound have been reported around 30.4 µM, indicating a level of cytotoxicity that warrants further exploration for potential anticancer applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing toxicity.
- Structural Variants : Variants such as Napyradiomycin A2a and A2b have been isolated, which differ in stereochemistry but maintain similar biological activities. These variations provide insights into how structural modifications can enhance or reduce activity against specific pathogens .
Antifouling Applications
Recent studies have explored the potential of Napyradiomycin derivatives as antifouling agents in marine environments.
- Bioactivity Against Marine Organisms : Research indicates that certain derivatives exhibit significant inhibitory effects on biofilm formation by marine bacteria, suggesting applications in marine coatings to prevent biofouling without harming non-target species .
Case Study 1: Antibacterial Efficacy
A study isolated several napyradiomycins from Streptomyces sp. and evaluated their antibacterial activities. This compound showed comparable efficacy to standard antibiotics like ampicillin, particularly against MRSA strains .
Case Study 2: Cytotoxicity Assessment
In vitro tests on HepG-2 cells revealed that this compound exhibited moderate cytotoxicity, prompting further investigation into its potential as an anticancer agent. The compound's ability to inhibit cell growth at relatively low concentrations highlights its therapeutic potential .
Case Study 3: Antifouling Properties
Research conducted on marine-derived napyradiomycins demonstrated their effectiveness in preventing biofilm formation on submerged surfaces, indicating a novel application in environmental management and marine technology .
化学反応の分析
Biological Activities and Reactions
Napyradiomycins exhibit a range of biological activities, suggesting their involvement in various chemical reactions within biological systems .
3.1. Antimicrobial Activity
Napyradiomycin A2, along with other napyradiomycins, shows activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Some napyradiomycins also exhibit activity against Mycobacterium tuberculosis .
3.2. Enzyme Inhibition
Napyradiomycin A1, which shares structural similarities with this compound, inhibits mitochondrial complexes I and II . This suggests a potential mechanism of action involving disruption of mitochondrial electron transport in cancer cells . Napyradiomycin A1 inhibits complex I activity with an IC50 value of 20 μM and complex II activity with an IC50 value of 9.7 μM .
3.3. Antifouling Activity
Some napyradiomycins have demonstrated antifouling activity, inhibiting the formation of biofilms .
3.4. Cytotoxicity
Napyradiomycins can exhibit cytotoxic activities against various cell lines .
Structural Elucidation and Reactions
The structure of this compound has been elucidated using NMR and X-ray crystallography . The absolute structure of a related compound, napyradiomycin B4, was determined by X-ray crystallography, which helped infer the configuration of C(4a) in other napyradiomycins .
4.1. Spectroscopic Data
Napyradiomycins, including this compound, display characteristic UV, IR, and NMR spectra, which aid in their identification and structural characterization .
4.2. Chemical Modifications
Napyradiomycins can undergo various chemical modifications, including halogenation-induced cyclization, α-hydroxyketone rearrangements, and allylic oxidations .
Napyradiomycin Analogues and their Activities
New napyradiomycin analogues continue to be discovered and characterized, expanding the structural diversity and biological potential of this compound family . These analogues often exhibit variations in their halogenation patterns, hydroxylation, or other modifications .
Table 1: Antibacterial activities of Napyradiomycin Analogues against MRSA
Compound | MIC (μg/mL) |
---|---|
Napyradiomycins 2, 5, 7, 12, 13, 14, 15 | 3-48 |
Table 2: Biofilm Inhibition Assay of Napyradiomycins
Compound | Inhibition at 31.25 µg/mL |
---|---|
Napyradiomycins 1-12 | (See source for values) |
特性
CAS番号 |
111216-62-7 |
---|---|
分子式 |
C25H30Cl2O6 |
分子量 |
497.4 g/mol |
IUPAC名 |
(3R,4aR,10aS)-3,4a-dichloro-6,8-dihydroxy-10a-[(2E)-6-hydroxy-3,7-dimethylocta-2,7-dienyl]-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C25H30Cl2O6/c1-13(2)17(29)7-6-14(3)8-9-25-21(31)16-10-15(28)11-18(30)20(16)22(32)24(25,27)12-19(26)23(4,5)33-25/h8,10-11,17,19,28-30H,1,6-7,9,12H2,2-5H3/b14-8+/t17?,19-,24+,25+/m1/s1 |
InChIキー |
MUVCLXZNRJJIGV-IYESRBMVSA-N |
SMILES |
CC(=C)C(CCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)O |
異性体SMILES |
CC(=C)C(CC/C(=C/C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/C)O |
正規SMILES |
CC(=C)C(CCC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)C)O |
同義語 |
16-hydroxy-17-methylenenapyradiomycin A1 napyradiomycin A2 NPD-A2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。